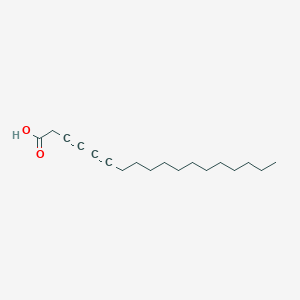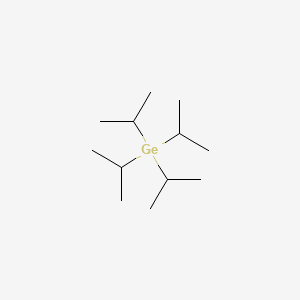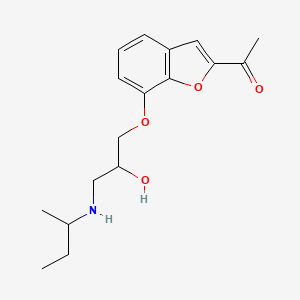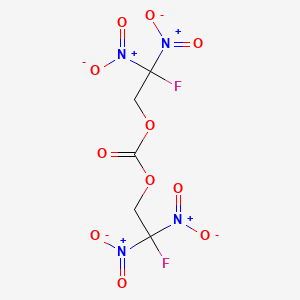
bis(2-fluoro-2,2-dinitroethyl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-fluoro-2,2-dinitroethyl) carbonate is a chemical compound with the molecular formula C₅H₄F₂N₄O₁₁. It is known for its high energy content and is used in various applications, particularly in the field of energetic materials. The compound is characterized by the presence of two fluoro and two dinitroethyl groups attached to a carbonate backbone, making it a highly reactive and energetic molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-fluoro-2,2-dinitroethyl) carbonate typically involves the reaction of fluorodinitroethyl alcohol with phosgene or a similar carbonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2C₂H₂F(NO₂)₂OH+COCl₂→C₅H₄F₂N₄O₁₁+2HCl
The reaction is usually conducted in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The purification of the compound is achieved through recrystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-fluoro-2,2-dinitroethyl) carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The fluoro and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitrocarboxylic acids, while reduction can produce diamines .
Wissenschaftliche Forschungsanwendungen
Bis(2-fluoro-2,2-dinitroethyl) carbonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other energetic materials and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a labeling agent.
Medicine: Explored for its potential in drug delivery systems due to its high reactivity.
Industry: Utilized in the production of explosives and propellants due to its high energy content
Wirkmechanismus
The mechanism of action of bis(2-fluoro-2,2-dinitroethyl) carbonate involves its high reactivity due to the presence of fluoro and nitro groups. These groups make the compound highly susceptible to nucleophilic attack, leading to the release of energy. The molecular targets and pathways involved include interactions with nucleophiles such as amines and thiols, resulting in the formation of new bonds and the release of energy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-fluoro-2,2-dinitroethyl) formal: Similar in structure but with a formal group instead of a carbonate.
Bis(2,2,2-trinitroethyl) carbonate: Contains trinitroethyl groups instead of dinitroethyl groups.
Bis(2-fluoro-2,2-dinitroethyl) nitramine: Contains a nitramine group instead of a carbonate
Uniqueness
Bis(2-fluoro-2,2-dinitroethyl) carbonate is unique due to its combination of fluoro and nitro groups attached to a carbonate backbone. This structure imparts high energy content and reactivity, making it suitable for applications in energetic materials and other fields .
Eigenschaften
CAS-Nummer |
20677-77-4 |
|---|---|
Molekularformel |
C5H4F2N4O11 |
Molekulargewicht |
334.10 g/mol |
IUPAC-Name |
bis(2-fluoro-2,2-dinitroethyl) carbonate |
InChI |
InChI=1S/C5H4F2N4O11/c6-4(8(13)14,9(15)16)1-21-3(12)22-2-5(7,10(17)18)11(19)20/h1-2H2 |
InChI-Schlüssel |
BPMXMXFLNKOZJI-UHFFFAOYSA-N |
Kanonische SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])F)OC(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


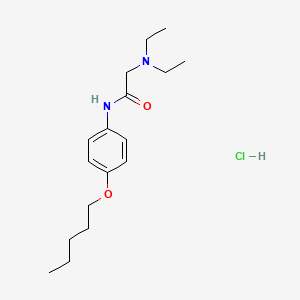
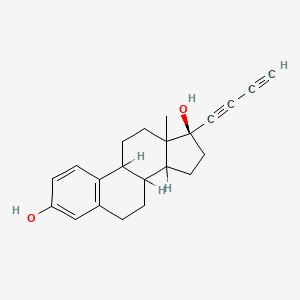
![Naphtho[1,8-de]-1,3-dithiin](/img/structure/B13737208.png)


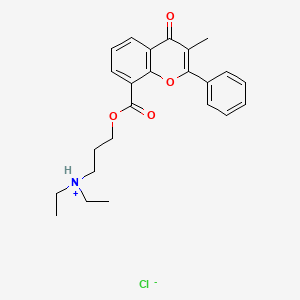


![Oxaspiro[3.3]heptane](/img/structure/B13737248.png)
